![molecular formula C8H18FO2P B12567515 n-Heptyl methylphosphonofluoridate CAS No. 162085-82-7](/img/structure/B12567515.png)
n-Heptyl methylphosphonofluoridate
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Overview
Description
Preparation Methods
The synthesis of n-Heptyl methylphosphonofluoridate typically involves the reaction of heptyl alcohol with methylphosphonofluoridic acid. The reaction conditions often require a controlled environment to ensure the proper formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the compound in high purity .
Chemical Reactions Analysis
n-Heptyl methylphosphonofluoridate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of heptyl alcohol and methylphosphonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that it can undergo such reactions under appropriate conditions.
Scientific Research Applications
n-Heptyl methylphosphonofluoridate, a compound related to organophosphorus chemistry, is primarily recognized for its potential applications in the field of chemical warfare. This article explores its scientific research applications, focusing on its mechanisms, effects, and potential therapeutic avenues.
Chemical Structure and Mechanism of Action
This compound belongs to a class of compounds known as nerve agents, which inhibit the enzyme acetylcholinesterase. This inhibition leads to an accumulation of the neurotransmitter acetylcholine at synapses, resulting in overstimulation of both central and peripheral nervous systems. The mechanism involves the formation of a stable covalent bond between the compound and the serine residue in the active site of acetylcholinesterase, rendering the enzyme inactive .
Neurotoxicity Studies
Research has extensively documented the neurotoxic effects of this compound and similar compounds. These studies focus on understanding how these agents disrupt cholinergic signaling, leading to symptoms such as seizures, respiratory failure, and potentially death. The acute effects observed include miosis (constricted pupils), excessive salivation, and muscle twitching, which are characteristic of cholinergic crisis .
Detection and Monitoring
The development of sensitive detection methods for this compound is critical for both military and civilian safety. Techniques such as gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assays (ELISA) have been employed to identify exposure in biological samples. Recent advancements include using Janus micromotors for real-time field detection, showcasing innovative approaches to monitoring nerve agent exposure .
Therapeutic Research
There is ongoing research into potential treatments for poisoning by this compound. Antidotes such as atropine and pralidoxime are commonly used; however, newer therapeutic strategies are being explored. For instance, human carboxylesterase has been investigated for its ability to reactivate inhibited acetylcholinesterase and mitigate the toxic effects of nerve agents . Additionally, studies are examining the efficacy of transdermal delivery systems for antidotes to improve treatment outcomes following exposure .
Environmental Impact Studies
The environmental persistence of organophosphorus compounds like this compound raises concerns regarding their long-term ecological effects. Research is being conducted to understand how these compounds degrade in various environmental conditions and their potential impact on wildlife and human health .
Case Study 1: Sarin Gas Attack
The use of sarin (a related nerve agent) in terrorist attacks has prompted extensive research into the effects of organophosphorus compounds on human health. For instance, studies following the Tokyo subway attack revealed acute neurological symptoms among exposed individuals, leading to a reevaluation of emergency response protocols for chemical exposure .
Case Study 2: Gulf War Syndrome
Veterans exposed to nerve agents during the Gulf War reported a range of chronic health issues attributed to organophosphate exposure. Investigations into these cases have highlighted the need for better understanding of long-term health consequences associated with nerve agent exposure, including potential neurodegenerative effects .
Data Table: Comparative Toxicity of Nerve Agents
Nerve Agent | Chemical Structure | LD50 (mg/kg) | Mechanism of Action |
---|---|---|---|
This compound | C₈H₁₈FO₂P | TBD | Acetylcholinesterase inhibition |
Sarin | C₃H₈FO₂P | 0.5 | Acetylcholinesterase inhibition |
Soman | C₇H₁₆FO₂P | 0.5 | Acetylcholinesterase inhibition |
VX | C₁₃H₁₈NO₂PS | 0.01 | Acetylcholinesterase inhibition |
Note: LD50 values represent median lethal doses; lower values indicate higher toxicity.
Mechanism of Action
The mechanism of action of n-Heptyl methylphosphonofluoridate involves its interaction with specific molecular targets, although detailed pathways are not extensively studied. It is likely that the compound exerts its effects through the inhibition of certain enzymes or by interacting with cellular components, leading to various biochemical outcomes .
Comparison with Similar Compounds
n-Heptyl methylphosphonofluoridate can be compared with other similar organophosphorus compounds such as:
n-Hexyl methylphosphonofluoridate: Similar in structure but with a shorter alkyl chain.
n-Octyl methylphosphonofluoridate: Similar in structure but with a longer alkyl chain.
Methylphosphonic acid derivatives: Compounds with different ester groups attached to the phosphonic acid moiety.
These comparisons highlight the unique properties of this compound, particularly its specific alkyl chain length, which can influence its reactivity and applications.
Properties
CAS No. |
162085-82-7 |
---|---|
Molecular Formula |
C8H18FO2P |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-[fluoro(methyl)phosphoryl]oxyheptane |
InChI |
InChI=1S/C8H18FO2P/c1-3-4-5-6-7-8-11-12(2,9)10/h3-8H2,1-2H3 |
InChI Key |
CVKLOBCYWQJDHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOP(=O)(C)F |
Origin of Product |
United States |
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